

An In-depth Technical Guide to the Chemical Properties of Hydroxyalprazolam

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Compound of Interest

Compound Name: *Hydroxyalprazolam-d4*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and metabolic properties of the primary active metabolites of alprazolam: 4-hydroxyalprazolam and α -hydroxyalprazolam. Due to the ambiguity of "**Hydroxyalprazolam-d4**" in readily available scientific literature, this document focuses on the well-characterized non-deuterated metabolites and includes data on α -hydroxyalprazolam-d5 as a representative deuterated analog.

Core Chemical Properties

The following table summarizes the key chemical identifiers and properties of 4-hydroxyalprazolam and α -hydroxyalprazolam.

| Property | 4-Hydroxyalprazolam | α-Hydroxyalprazolam | α-Hydroxyalprazolam-d5 |
|-------------------|---|---|--|
| Molecular Formula | C ₁₇ H ₁₃ ClN ₄ O[1][2] | C ₁₇ H ₁₃ ClN ₄ O[3] | C ₁₇ H ₈ D ₅ ClN ₄ O |
| Molecular Weight | 324.76 g/mol [4] | 324.76 g/mol [5] | 329.80 g/mol [6] |
| CAS Number | 30896-57-2[1][2] | 37115-43-8[3] | 136765-24-7 |
| Formal Name | 8-chloro-1-methyl-6-phenyl-4H-[7][8] [9]triazolo[4,3-a][7] [9]benzodiazepin-4-ol[2] | 8-chloro-6-phenyl-4H-[7][8][9]triazolo[4,3-a] [7][9]benzodiazepine-1-methanol[3] | Not specified |
| Synonyms | RS-4-Hydroxyalprazolam[10] | U-40125[3][11] | Not specified |
| Solubility (DMSO) | 8 mg/mL[2] | 20 mg/mL | Not specified |
| Purity | ≥95%[2] | ≥98%[3] | Not specified |
| Formulation | A crystalline solid[2] | A neat solid[3] | Not specified |
| SMILES | <chem>CC1=NN=C(N1C2=C(C=C(Cl)C=C2C3=NC(O)C3=N1)C4=CC=CC=C4</chem> [12] | <chem>OCC1=NN=C(N1C2=CC=C(Cl)C=C2C3=NC(C3=N1)C4=CC=CC=C4</chem> [13] | Not specified |
| InChI Key | CEYGCFLPQFNPST-UHFFFAOYSA-N[2] [10] | ZURUZYHEEMDQBU-UHFFFAOYSA-N[3] [11] | Not specified |

Metabolic Pathway of Alprazolam

Alprazolam is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[2][14] This process leads to the formation of two major active metabolites: 4-hydroxyalprazolam and α-hydroxyalprazolam.[14] While CYP3A4 preferentially forms 4-hydroxyalprazolam, CYP3A5 can produce both metabolites.[14][15] These

hydroxylated metabolites are then further conjugated with glucuronic acid before being excreted in the urine.[7]

Metabolic Pathway of Alprazolam

Experimental Protocols

The quantification of hydroxyalprazolam and its metabolites is crucial in clinical and forensic toxicology. A common and robust method for this analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid Phase Extraction (SPE)

A widely used protocol for extracting alprazolam and its metabolites from plasma or urine involves solid phase extraction.[16]

- Sample Pre-treatment: Urine samples are often subjected to enzymatic hydrolysis to cleave glucuronide conjugates and allow for the analysis of the total metabolite concentration.[17]
- Extraction:
 - Condition a mixed-mode cation exchange (MCX) SPE cartridge.
 - Load the pre-treated sample onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the analytes of interest using an appropriate solvent mixture.[18]
- Dry Down and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[19]

LC-MS/MS Analysis

The following is a representative workflow for the analysis of hydroxyalprazolam.

LC-MS/MS Workflow for Hydroxyalprazolam Analysis

Chromatographic Separation:

- Column: A reversed-phase C18 column is typically used for separation.[19]
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[19]

Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[17]
- Detection: The analysis is performed using selected reaction monitoring (SRM) for high selectivity and sensitivity. Two SRM transitions are typically monitored for each analyte and internal standard to ensure accurate identification and quantification.[20]
- Internal Standard: A stable isotope-labeled internal standard, such as α -hydroxyalprazolam-d5, is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency and instrument response.[6]

This technical guide provides foundational information for researchers and professionals working with hydroxyalprazolam. The provided data and protocols offer a starting point for further investigation and method development in the fields of drug metabolism, pharmacokinetics, and analytical toxicology.

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